An In-depth Technical Guide to D-Mannonic acid-1,4-lactone: Chemical Structure and Stereochemistry
An In-depth Technical Guide to D-Mannonic acid-1,4-lactone: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and biological relevance of D-Mannonic acid-1,4-lactone. The information is intended to support research and development activities in the fields of medicinal chemistry, biochemistry, and drug discovery.
Chemical Identity and Structure
D-Mannonic acid-1,4-lactone, also known as D-mannono-γ-lactone, is a cyclic ester derivative of D-mannonic acid.[1] It is characterized by a five-membered furanose ring structure.
Systematic IUPAC Name: (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[2]
Stereochemistry: The stereochemical configuration of D-Mannonic acid-1,4-lactone is derived from its parent sugar, D-mannose. The chiral centers at positions 2, 3, 4, and 5 of the open-chain D-mannonic acid dictate the stereochemistry of the resulting lactone. The formation of the 1,4-lactone (or γ-lactone) involves the intramolecular esterification between the carboxylic acid at C1 and the hydroxyl group at C4. This cyclization results in a stable five-membered ring. The precise stereochemistry is crucial for its biological activity and recognition by enzymes.[3]
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 26301-79-1[2] |
| Molecular Formula | C6H10O6[2] |
| Molecular Weight | 178.14 g/mol [2] |
| InChI Key | SXZYCXMUPBBULW-SQOUGZDYSA-N[2] |
| SMILES | C(--INVALID-LINK--O1)O)O">C@HO)O[2] |
| Synonyms | D-mannono-gamma-lactone, D-Mannonic acid γ-lactone, γ-D-Mannonolactone[1][2] |
Physicochemical Properties
The physicochemical properties of D-Mannonic acid-1,4-lactone are summarized in the table below. It is a white, crystalline solid.[4]
| Property | Value | Notes |
| Melting Point | 150-153 °C[5][6] | |
| Boiling Point | 467.9 ± 18.0 °C[6] | Predicted |
| Solubility | ||
| Water | Soluble[7] | Quantitative data not readily available, described as having "almost transparency".[6] |
| DMSO | Soluble[8] | Quantitative data not readily available. |
| Optical Rotation | ||
| [α]D | +50° to +54° (c=3 in H2O at 20°C)[4] | |
| pKa | ||
| D-Mannonic acid | 3.35 ± 0.35[1] | Predicted value for the open-chain acid form. The lactone itself does not have a pKa in this range, but this value is relevant to its hydrolysis equilibrium in aqueous solutions. |
Experimental Protocols
Synthesis of D-Mannonic acid-1,4-lactone from D-Mannose
The most common laboratory synthesis of D-Mannonic acid-1,4-lactone involves the oxidation of D-mannose to D-mannonic acid, followed by intramolecular cyclization (lactonization).[3] The following protocol is a representative method adapted from procedures for similar sugar lactones.[9]
Materials:
-
D-mannose
-
Bromine water (saturated solution of Br2 in water)
-
Sodium bicarbonate (NaHCO3) or Calcium carbonate (CaCO3)
-
Hydrochloric acid (HCl), 1 M
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolution of D-mannose: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-mannose in deionized water.
-
Oxidation: Cool the solution in an ice bath. While stirring vigorously, slowly add bromine water to the D-mannose solution. The addition should be dropwise to control the reaction temperature and prevent excessive side reactions. Continue the addition until a persistent yellow-orange color of bromine remains.
-
Neutralization of Excess Bromine: After the reaction is complete (as indicated by the stable bromine color), carefully add sodium bicarbonate or calcium carbonate portion-wise to neutralize the hydrobromic acid formed and to react with the excess bromine. Continue addition until effervescence ceases and the solution becomes colorless.
-
Formation of D-mannonic acid salt: The solution now contains the salt of D-mannonic acid (e.g., sodium or calcium mannonate).
-
Acidification and Lactonization: Acidify the solution to a pH of approximately 2-3 with 1 M HCl. This acidification protonates the mannonate to form D-mannonic acid.
-
Concentration and Lactonization: Concentrate the acidified solution under reduced pressure using a rotary evaporator. The removal of water and gentle heating will promote the intramolecular cyclization of D-mannonic acid to form D-Mannonic acid-1,4-lactone.
-
Purification by Crystallization: The resulting syrup or solid is then subjected to crystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. The D-Mannonic acid-1,4-lactone will crystallize.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals under vacuum to obtain the pure D-Mannonic acid-1,4-lactone.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and polarimetry.
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for the synthesis of D-Mannonic acid-1,4-lactone.
Caption: Experimental workflow for the synthesis of D-Mannonic acid-1,4-lactone.
Biological Significance and Signaling Pathways
D-Mannonic acid-1,4-lactone and its precursor, D-mannose, are involved in several biological processes. Notably, D-mannose is a key starting material in the biosynthesis of ascorbic acid (Vitamin C) in plants. While D-Mannonic acid-1,4-lactone is not a direct intermediate in the primary pathway, understanding this pathway provides context for the metabolic relevance of D-mannose derivatives.
The "Smirnoff-Wheeler" pathway is the primary route for ascorbic acid biosynthesis in plants.[5][10] It begins with the conversion of D-mannose to GDP-D-mannose.
The following DOT script generates a diagram of the plant ascorbic acid biosynthesis pathway starting from D-mannose.
Caption: Overview of the plant ascorbic acid biosynthesis pathway from D-mannose.
Beyond this pathway, D-Mannonic acid-1,4-lactone has been investigated for its own biological activities. Studies have suggested it possesses antioxidant and neuroprotective effects.[3] It has also been shown to act as an inhibitor of the enzyme β-galactosidase in Escherichia coli.[6] These activities are likely linked to its chemical structure and ability to interact with biological macromolecules.
Conclusion
D-Mannonic acid-1,4-lactone is a structurally well-defined carbohydrate derivative with interesting physicochemical and biological properties. This guide provides foundational information for its synthesis, characterization, and biological context. Further research into its specific mechanisms of action and the development of more detailed quantitative data for its properties will be valuable for its future applications in research and drug development.
References
- 1. D-manno-Hexonic acid | 642-99-9 [chemicalbook.com]
- 2. D-Mannonic acid-1,4-lactone | 26301-79-1 | MM02634 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The biosynthetic pathway of vitamin C in higher plants [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. CAS 26301-79-1: D-Mannono-1,4-lactone | CymitQuimica [cymitquimica.com]
- 8. synthose.com [synthose.com]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
